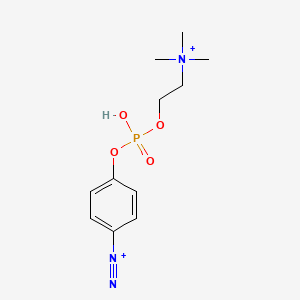
4-Diazoniophenylphosphorylcholine
Vue d'ensemble
Description
4-Diazoniophenylphosphorylcholine is a phosphocholine compound characterized by the presence of a diazonium group attached to a phenyl ring, which is further connected to a phosphorylcholine moiety. This compound is notable for its unique structure, which combines the properties of diazonium salts and phosphocholines, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazoniophenylphosphorylcholine typically involves the diazotization of aniline derivatives followed by coupling with phosphorylcholine. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of phosphorylcholine under controlled pH conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to prevent the decomposition of the diazonium intermediate. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Diazoniophenylphosphorylcholine undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: It can form azo compounds through coupling with aromatic amines or phenols.
Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under mild conditions.
Coupling Reactions: Aromatic amines or phenols in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride.
Major Products:
Azo Compounds: Formed through coupling reactions.
Aniline Derivatives: Resulting from reduction reactions.
Applications De Recherche Scientifique
4-Diazoniophenylphosphorylcholine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo dyes and other aromatic compounds.
Biology: Investigated for its potential role in labeling and tracking biological molecules due to its diazonium group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Diazoniophenylphosphorylcholine involves the reactivity of its diazonium group, which can form covalent bonds with nucleophilic sites on other molecules. This reactivity is harnessed in various applications, such as the formation of azo compounds or the modification of biomolecules. The phosphorylcholine moiety may also interact with biological membranes, enhancing the compound’s utility in biomedical applications .
Comparaison Avec Des Composés Similaires
- p-Diazonium Phenylphosphorylcholine
- p-Aminophenylphosphorylcholine
- p-Nitrophenylphosphorylcholine
Comparison: 4-Diazoniophenylphosphorylcholine is unique due to the presence of both a diazonium group and a phosphorylcholine moiety. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, p-Diazonium Phenylphosphorylcholine lacks the phosphorylcholine group, affecting its solubility and biological interactions. Similarly, p-Aminophenylphosphorylcholine and p-Nitrophenylphosphorylcholine differ in their functional groups, leading to variations in their chemical behavior and applications .
Propriétés
IUPAC Name |
2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVTZHDPJUCYQT-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N3O4P+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424169 | |
| Record name | azophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-91-7 | |
| Record name | azophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)







![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)





